Hydrolytic Stability and Water Compatibility of La(OTf)₃ Relative to Aluminum Chloride (AlCl₃)
Unlike conventional Lewis acids such as aluminum chloride (AlCl₃), which undergo rapid hydrolysis and irreversible deactivation upon exposure to water, lanthanum(III) trifluoromethanesulfonate retains full catalytic activity in aqueous and protic solvent systems. This differential stability is attributed to the strong La–O coordination bonds in the hydrated species [La(H₂O)₉](OTf)₃, wherein water molecules are tightly bound to the lanthanum center while triflate counteranions remain labile and available for substrate activation [1][2]. In contrast, AlCl₃ reacts violently with water to form HCl and aluminum hydroxides, leading to complete loss of Lewis acidity and generating corrosive byproducts that complicate workup and preclude recyclability [3]. The practical consequence is that La(OTf)₃ can be employed in reactions containing aqueous formaldehyde, wet solvents, or water as a reaction medium—conditions under which AlCl₃ is completely inactive [2].
| Evidence Dimension | Catalytic activity retention in aqueous media |
|---|---|
| Target Compound Data | Fully active; forms stable [La(H₂O)₉](OTf)₃ complex that remains catalytically competent |
| Comparator Or Baseline | AlCl₃: rapidly hydrolyzed; completely deactivated; releases HCl |
| Quantified Difference | Qualitative: active vs. completely inactive in water |
| Conditions | Aqueous or protic solvent systems; ambient temperature |
Why This Matters
For reactions requiring water-tolerant Lewis acid catalysis, La(OTf)₃ enables aqueous and protic solvent conditions that are inaccessible to AlCl₃, reducing the need for anhydrous solvents and facilitating greener, more operationally simple protocols.
- [1] Hong Y, Collins S. Lanthanum(III) Triflate. In: Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons; 2001. doi:10.1002/047084289X.rl003 View Source
- [2] Kobayashi S, Hachiya I. Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. J Org Chem. 1994;59(13):3590-3596. doi:10.1021/jo00091a020 View Source
- [3] Wikipedia. Lanthanide trifluoromethanesulfonates. 2006. Accessed 2025. View Source
